molecular formula C20H42N2OS2 B12597637 N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide CAS No. 639070-60-3

N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide

Cat. No.: B12597637
CAS No.: 639070-60-3
M. Wt: 390.7 g/mol
InChI Key: BBUMECRBXTXDJE-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is a chemical compound with the molecular formula C20H42N2OS2 It is known for its unique structure, which includes a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and as a cross-linking agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide involves its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the disulfide bond can undergo redox reactions, making it useful in redox biology and biochemistry. The propanamide backbone provides structural stability and allows for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Dimethylamino)propyl]acrylamide: Similar in structure but contains an acrylamide group instead of a dodecyldisulfanyl group.

    3-(Dimethylamino)-1-propylamine: Lacks the disulfide and amide functionalities.

    3-Dimethylaminopropyl ethyl carbonate: Contains an ethyl carbonate group instead of a dodecyldisulfanyl group.

Uniqueness

N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is unique due to its combination of a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

639070-60-3

Molecular Formula

C20H42N2OS2

Molecular Weight

390.7 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide

InChI

InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23)

InChI Key

BBUMECRBXTXDJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C

Origin of Product

United States

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